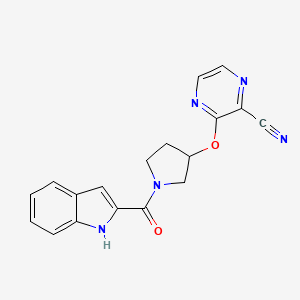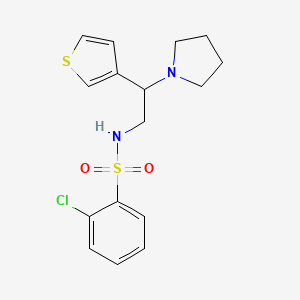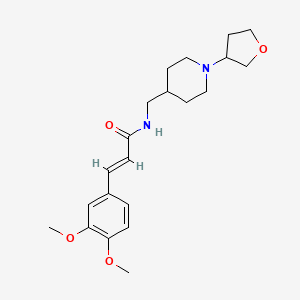![molecular formula C11H11ClN4OS2 B2684695 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 328281-60-3](/img/structure/B2684695.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound has shown high activity against the enzyme urease, which is essential for the survival of Helicobacter pylori .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process results in high isolated yields .Molecular Structure Analysis
The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing three heteroatoms, two nitrogens and one sulfur . The compound also contains an acetamide group .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound has shown high activity against this enzyme .Physical and Chemical Properties Analysis
The compound has a molecular weight of 334.344 . Its melting point is between 174-176°C . The compound’s IR spectrum shows peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm-1 .Scientific Research Applications
Synthesis and Biological Activity
Thiadiazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents, demonstrating significant activity. These compounds are synthesized through various chemical reactions, resulting in a series of C5-substituted benzo[b]thiophenes with potent anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).
Antimicrobial Applications
Thiadiazole derivatives have also shown promise as antimicrobial agents, with certain compounds exhibiting moderate activity against bacterial and fungal strains. This indicates their potential in addressing infections and diseases caused by these microorganisms (Sah, Bidawat, Seth, & Gharu, 2014).
Antitumor and Anticancer Properties
Research into thiadiazole compounds has also uncovered their antitumor and anticancer capabilities. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been identified as potent inhibitors of specific enzymes, showing efficacy in attenuating tumor growth in vitro and in vivo models (Shukla et al., 2012). Moreover, N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antioxidant and antitumor activities, offering a promising approach to cancer therapy (Hamama, Gouda, Badr, & Zoorob, 2013).
Molecular Modeling and Enzyme Inhibition
Some studies have explored the synthesis of thiadiazole derivatives for enzyme inhibition, revealing that these compounds can serve as effective inhibitors for various enzymes implicated in cancer progression. Molecular modeling techniques have aided in understanding the interaction between these compounds and their target enzymes, providing insights into their mechanism of action (Abu-Melha, 2021).
Structural Studies
The crystal structures of specific thiadiazole derivatives have been determined, offering detailed insights into their molecular configurations and the potential for developing more efficacious compounds based on structural modifications (Boechat et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is the enzyme urease . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound this compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The compound this compound affects the urea cycle by inhibiting the urease enzyme . Urease catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of this enzyme disrupts this process, affecting the pH balance within the cells .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the urease enzyme, leading to disruption of the urea cycle . This results in a decrease in the production of ammonia and carbon dioxide within the cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been found to interact with the urease enzyme . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound’s interaction with urease leads to the inhibition of the enzyme, thereby disrupting the conversion of urea to ammonia and carbon dioxide .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of the urease enzyme . By inhibiting urease, the compound disrupts the normal metabolic processes of cells that rely on this enzyme. This includes the bacterium Helicobacter pylori, which relies on urease for survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the urease enzyme . The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia and carbon dioxide .
Temporal Effects in Laboratory Settings
The compound has shown high activity against the urease enzyme, suggesting potential long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the metabolism of urea. The compound inhibits the urease enzyme, disrupting the conversion of urea to ammonia and carbon dioxide .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with the urease enzyme. As urease is a cytoplasmic enzyme, the compound may also be localized within the cytoplasm
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGZXWBTFQZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2684612.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2684614.png)
![methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate](/img/structure/B2684616.png)

![(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2684621.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone](/img/structure/B2684624.png)
![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2684625.png)


![N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)



